molecular formula C12H24N2 B13256932 3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole

3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13256932
M. Wt: 196.33 g/mol
InChI Key: IHWAOWCBMVNVJP-UHFFFAOYSA-N
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Description

3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, known for their significant role in various biological and chemical processes . This particular compound features a unique structure with multiple rings and substituents, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of an ionic liquid such as 1-n-butylimidazolium tetrafluoroborate can facilitate the formation of pyrrole rings without additional catalysts . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the pyrrole ring, often facilitated by halogens or other electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole stands out due to its complex ring structure and diverse functional groups

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3a-methyl-5-(3-methylbutan-2-yl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C12H24N2/c1-9(2)10(3)14-6-11-5-13-7-12(11,4)8-14/h9-11,13H,5-8H2,1-4H3

InChI Key

IHWAOWCBMVNVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1CC2CNCC2(C1)C

Origin of Product

United States

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